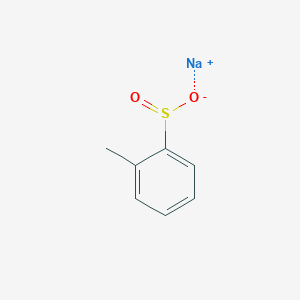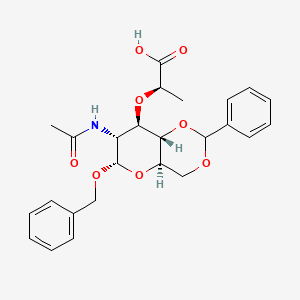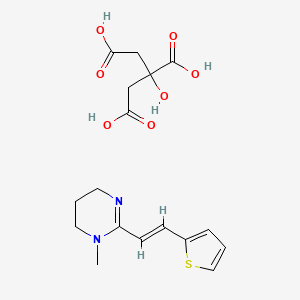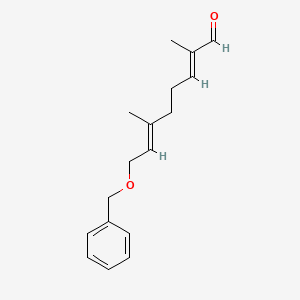
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 is a deuterated analogue of N,4-Dimethyl-1-benzyl-3-piperidinamine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling helps in tracing and studying metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the compound.
Industrial Production Methods
Industrial production of N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Conducting the synthesis in batches to control the reaction parameters and ensure consistency.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed studies of its effects. The compound may act on various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,4-Dimethyl-1-benzyl-3-piperidinamine: The non-deuterated analogue.
1-Benzyl-3,3-dimethyl-4-piperidinamine: A structurally similar compound with different substitution patterns.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another analogue with different stereochemistry.
Uniqueness
N,4-Dimethyl-1-benzyl-3-piperidinamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic and reaction studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts.
Propriétés
Numéro CAS |
1252883-50-3 |
|---|---|
Formule moléculaire |
C₁₄H₁₉D₃N₂ |
Poids moléculaire |
221.36 |
Synonymes |
N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)




